Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 3-position, a propyl group at the 1-position, and an ethyl ester group at the 4-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1-propyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: can be compared with other similar compounds, such as:
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the propyl group at the 1-position.
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Has a methyl group at the 4-position instead of the propyl group.
Ethyl 3-bromo-1H-pyrazole-5-carboxylate: Lacks the propyl group and has the ester group at the 5-position.
The uniqueness of This compound
Properties
Molecular Formula |
C9H13BrN2O2 |
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Molecular Weight |
261.12 g/mol |
IUPAC Name |
ethyl 3-bromo-1-propylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
IQUNFCZUMZBQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)C(=O)OCC |
Origin of Product |
United States |
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